molecular formula C7H15NO3S B8221944 (R)-3-((1-Hydroxybutan-2-yl)amino)thietane1,1-dioxide

(R)-3-((1-Hydroxybutan-2-yl)amino)thietane1,1-dioxide

Cat. No.: B8221944
M. Wt: 193.27 g/mol
InChI Key: ZANGSBBVPDXYDO-ZCFIWIBFSA-N
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Description

®-3-((1-Hydroxybutan-2-yl)amino)thietane1,1-dioxide is a chiral compound with a unique structure that includes a thietane ring and a hydroxybutan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((1-Hydroxybutan-2-yl)amino)thietane1,1-dioxide typically involves the following steps:

    Formation of the Thietane Ring: The thietane ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Hydroxybutan-2-yl Group: This step involves the addition of the hydroxybutan-2-yl group to the thietane ring, often through a nucleophilic substitution reaction.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer.

Industrial Production Methods

Industrial production methods for ®-3-((1-Hydroxybutan-2-yl)amino)thietane1,1-dioxide may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

®-3-((1-Hydroxybutan-2-yl)amino)thietane1,1-dioxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

®-3-((1-Hydroxybutan-2-yl)amino)thietane1,1-dioxide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-3-((1-Hydroxybutan-2-yl)amino)thietane1,1-dioxide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-((1-Hydroxybutan-2-yl)amino)thietane1,1-dioxide: The enantiomer of the compound with different chiral properties.

    Thietane Derivatives: Compounds with similar thietane ring structures but different substituents.

    Hydroxybutan-2-yl Amines: Compounds with similar hydroxybutan-2-yl groups but different core structures.

Uniqueness

®-3-((1-Hydroxybutan-2-yl)amino)thietane1,1-dioxide is unique due to its specific combination of a thietane ring and a hydroxybutan-2-yl group, which imparts distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2R)-2-[(1,1-dioxothietan-3-yl)amino]butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3S/c1-2-6(3-9)8-7-4-12(10,11)5-7/h6-9H,2-5H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANGSBBVPDXYDO-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC1CS(=O)(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CO)NC1CS(=O)(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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